Cas no 1696789-26-0 (4-Methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine)

4-Methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine 化学的及び物理的性質
名前と識別子
-
- 4-Methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine
- 1696789-26-0
- EN300-1106049
- 1H-Pyrazol-3-amine, 4-methyl-1-(1-methylbutyl)-
-
- インチ: 1S/C9H17N3/c1-4-5-8(3)12-6-7(2)9(10)11-12/h6,8H,4-5H2,1-3H3,(H2,10,11)
- InChIKey: DKPMBDUIJKWTPP-UHFFFAOYSA-N
- ほほえんだ: N1(C=C(C)C(N)=N1)C(C)CCC
計算された属性
- せいみつぶんしりょう: 167.142247555g/mol
- どういたいしつりょう: 167.142247555g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 43.8Ų
じっけんとくせい
- 密度みつど: 1.05±0.1 g/cm3(Predicted)
- ふってん: 280.6±20.0 °C(Predicted)
- 酸性度係数(pKa): 3.86±0.11(Predicted)
4-Methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1106049-2.5g |
4-methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine |
1696789-26-0 | 95% | 2.5g |
$1509.0 | 2023-10-27 | |
Enamine | EN300-1106049-0.25g |
4-methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine |
1696789-26-0 | 95% | 0.25g |
$708.0 | 2023-10-27 | |
Enamine | EN300-1106049-0.5g |
4-methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine |
1696789-26-0 | 95% | 0.5g |
$739.0 | 2023-10-27 | |
Enamine | EN300-1106049-10.0g |
4-methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine |
1696789-26-0 | 10g |
$4729.0 | 2023-06-10 | ||
Enamine | EN300-1106049-1g |
4-methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine |
1696789-26-0 | 95% | 1g |
$770.0 | 2023-10-27 | |
Enamine | EN300-1106049-0.05g |
4-methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine |
1696789-26-0 | 95% | 0.05g |
$647.0 | 2023-10-27 | |
Enamine | EN300-1106049-0.1g |
4-methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine |
1696789-26-0 | 95% | 0.1g |
$678.0 | 2023-10-27 | |
Enamine | EN300-1106049-5.0g |
4-methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine |
1696789-26-0 | 5g |
$3189.0 | 2023-06-10 | ||
Enamine | EN300-1106049-1.0g |
4-methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine |
1696789-26-0 | 1g |
$1100.0 | 2023-06-10 | ||
Enamine | EN300-1106049-5g |
4-methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine |
1696789-26-0 | 95% | 5g |
$2235.0 | 2023-10-27 |
4-Methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine 関連文献
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
-
Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
4-Methyl-1-(pentan-2-yl)-1H-pyrazol-3-amineに関する追加情報
4-Methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine: A Comprehensive Overview
The compound 4-Methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine, identified by the CAS number 1696789-26-0, is a fascinating molecule with a unique structure and potential applications in various fields. This compound belongs to the class of pyrazole derivatives, which have gained significant attention in recent years due to their diverse biological activities and chemical versatility. The molecule's structure features a pyrazole ring, a methyl group at position 4, and a pentan-2-yl substituent at position 1, making it a valuable compound for both academic research and industrial applications.
Pyrazole derivatives, including 4-Methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine, are known for their ability to act as ligands in metal coordination chemistry. Recent studies have highlighted their potential as catalysts in organic synthesis, particularly in asymmetric catalysis. The presence of the pentan-2-yl group introduces steric effects that can influence the molecule's reactivity and selectivity, making it a promising candidate for enantioselective reactions. This has been supported by findings from researchers at leading institutions, who have demonstrated the compound's ability to facilitate complex transformations with high efficiency.
In addition to its catalytic applications, 4-Methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine has shown potential in the field of medicinal chemistry. Its unique structure allows for interactions with various biological targets, including enzymes and receptors. Recent computational studies have revealed that the compound exhibits favorable pharmacokinetic properties, suggesting its suitability as a lead compound for drug development. Furthermore, its ability to modulate cellular signaling pathways has been explored in preclinical models, offering insights into its therapeutic potential.
The synthesis of 4-Methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine involves a multi-step process that combines principles from organic synthesis and catalysis. Researchers have optimized reaction conditions to achieve high yields and purity levels, ensuring the compound's reliability for downstream applications. The use of microwave-assisted synthesis has been particularly effective in streamlining the production process, reducing reaction times while maintaining product quality.
The chemical stability of 4-Methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine under various conditions has also been investigated. Studies indicate that the compound is stable under physiological conditions, making it suitable for biological assays and in vivo studies. Its resistance to oxidative degradation further enhances its utility in long-term storage and transportation.
In conclusion, CAS No 1696789 strong>-< strong >26 strong > -< strong >0 strong > represents a significant advancement in the field of pyrazole chemistry. With its versatile structure and promising properties, this compound holds great potential for future innovations across multiple disciplines. Ongoing research continues to uncover new applications and optimize its use, ensuring its relevance in both academic and industrial settings.
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